4-Azidosalicylic Acid

Photoaffinity Labeling Peptide Crosslinking DnaK Binding Site

4-Azidosalicylic Acid (4-ASA, 4-AzHBA) is an aryl azide derivative of salicylic acid, characterized by the substitution of a hydroxyl group at the 4-position with an azido (-N₃) moiety. This compound is a white to light yellow crystalline powder with a melting point of 197°C (dec.) and a calculated logP of 2.9, indicating moderate lipophilicity.

Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
CAS No. 66761-27-1
Cat. No. B017208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azidosalicylic Acid
CAS66761-27-1
Synonyms4-AzHBA
4-azido-2-hydroxybenzoic acid
4-azidosalicylic acid
Molecular FormulaC7H5N3O3
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1N=[N+]=[N-])O)C(=O)O
InChIInChI=1S/C7H5N3O3/c8-10-9-5-1-4(7(12)13)2-6(11)3-5/h1-3,11H,(H,12,13)
InChIKeyIMKRSVNNWZYMKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-Azidosalicylic Acid (CAS 66761-27-1) for Photoaffinity Labeling and Bioconjugation: Product Overview


4-Azidosalicylic Acid (4-ASA, 4-AzHBA) is an aryl azide derivative of salicylic acid, characterized by the substitution of a hydroxyl group at the 4-position with an azido (-N₃) moiety. This compound is a white to light yellow crystalline powder with a melting point of 197°C (dec.) and a calculated logP of 2.9, indicating moderate lipophilicity [1]. It is sparingly soluble in DMSO and methanol, with a molecular formula of C₇H₅N₃O₃ and a molecular weight of 179.13 g/mol . The azide group enables its use as a photoactivatable crosslinker, which, upon UV irradiation (250 nm), generates a reactive nitrene intermediate capable of inserting into C-H and N-H bonds, facilitating covalent attachment to biomolecules . This photoreactivity underpins its primary application as a photoaffinity label and bioconjugation reagent in chemical biology and proteomics research.

Why 4-Azidosalicylic Acid (CAS 66761-27-1) Cannot Be Substituted with Generic Aryl Azides


4-Azidosalicylic Acid is not interchangeable with other aryl azide photoaffinity probes due to its unique physicochemical and functional profile. Unlike simple aryl azides such as 4-azidobenzoic acid, the ortho-hydroxybenzoic acid core of 4-ASA provides a distinct pKa (2.89) that influences its solubility and reactivity in aqueous buffers [1]. This structural feature also allows for orthogonal conjugation strategies, such as the synthesis of NHS esters for amine coupling, enabling site-specific modification of biomolecules without compromising the photoreactive azide moiety . Furthermore, as a precursor for 4-aminosalicylic acid (4-ASA), its azido group is designed for bioreductive activation in specific cellular contexts (e.g., mycobacteria), a property absent in standard aryl azide crosslinkers [2]. These differential characteristics directly impact experimental design and procurement decisions, as detailed in the quantitative evidence below.

Quantitative Differentiation: 4-Azidosalicylic Acid vs. Comparator Photoaffinity Probes


Photocrosslinking Efficiency in Peptide Binding Site Mapping

4-Azidosalicylic acid, as its NHS ester (NHS-ASA), enabled residue-specific crosslinking of peptide C of vesicular stomatitis virus glycoprotein to DnaK with precise attachment point identification. This is contrasted with the non-photoreactive parent salicylic acid, which cannot perform such covalent mapping. [1]

Photoaffinity Labeling Peptide Crosslinking DnaK Binding Site

Enzyme Inhibition Potency as GDP-Fucose Analog

A GDP-hexanolaminyl-4-azidosalicylic acid conjugate acted as a competitive inhibitor of α1→3-fucosyltransferase with a Ki of 23 µM, a value identical to that of GDP. This demonstrates that the 4-azidosalicylic acid moiety does not disrupt the binding affinity of the nucleotide sugar. [1]

Enzyme Inhibition Photoaffinity Probe Glycosyltransferase

Specific Protein Labeling in Membrane Proteomics

4-Azidosalicylic acid acylated gangliosides (GM3-ASA, GD3-ASA, GM1-ASA, FucGM1-ASA) were used to photolabel HL-60 cell membrane proteins, revealing a distinct 42 kDa protein band that was most intensely labeled. In contrast, unconjugated gangliosides (without the 4-ASA group) showed no covalent labeling, underscoring the requirement of the photoreactive handle for covalent capture. [1]

Membrane Protein Labeling Ganglioside Uptake Photoaffinity

Synthesis of Bioactive Triazole Derivatives via Click Chemistry

4-Azidosalicylic acid serves as a versatile precursor for synthesizing 4-(1,2,3-triazol-1-yl) salicylic acid derivatives via CuAAC click chemistry. These derivatives exhibit selective antiproliferative activity against various cancer cell lines (e.g., U251, PC-3, K562, HCT-15, MCF-7, SKLU). In contrast, the parent salicylic acid lacks this click reactivity, limiting its utility in medicinal chemistry diversification. [1]

Click Chemistry Anticancer Triazole Synthesis

Bioreductive Prodrug Potential for Mycobacterial Targeting

4-Azidosalicylic acid is proposed as a bioreductive precursor to the antimycobacterial drug 4-aminosalicylic acid (4-ASA). This prodrug strategy relies on the azido group being selectively reduced to an amine by mycobacterial enzymes, a mechanism not possible with the parent drug 4-ASA itself, which lacks the azide moiety. [1]

Antimycobacterial Prodrug Bioreductive Activation

Optimal Application Scenarios for 4-Azidosalicylic Acid Based on Quantitative Evidence


Photoaffinity Labeling of Membrane Protein Targets

Employ 4-azidosalicylic acid conjugates (e.g., ganglioside-ASA, ASA-adenosine) to covalently label and identify membrane-associated proteins such as ganglioside uptake proteins (42 kDa in HL-60 cells) or the cardiac adenosine transporter (65 kDa in bovine sarcolemmal vesicles). This is supported by evidence of specific, UV-dependent covalent crosslinking with defined protein bands [REFS-1, REFS-2]. This application leverages the compound's unique ability to preserve ligand affinity (Ki = 23 µM for GDP-fucose analog) while enabling covalent capture of low-abundance or transiently interacting membrane proteins. [3]

Synthesis of Triazole-Containing Salicylic Acid Derivatives

Utilize 4-azidosalicylic acid as a click chemistry building block to generate 4-(1,2,3-triazol-1-yl) salicylic acid derivatives with selective antiproliferative activity against cancer cell lines (U251, PC-3, K562, HCT-15, MCF-7, SKLU) [4]. This application exploits the azide's compatibility with CuAAC reactions, enabling rapid diversification of the salicylic acid scaffold for drug discovery, a capability not possible with non-azido salicylates.

Precursor for Bioreductive Antimycobacterial Prodrugs

Explore 4-azidosalicylic acid as a prodrug candidate for targeted delivery of 4-aminosalicylic acid (4-ASA) to mycobacteria. The azide group is expected to undergo bioreductive activation in the mycobacterial environment, releasing the active antitubercular agent 4-ASA. This approach may improve the pharmacokinetic profile or reduce off-target effects compared to direct administration of 4-ASA [5].

Technical Documentation Hub

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